![molecular formula C20H21F2NO2 B5316422 3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol](/img/structure/B5316422.png)
3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol, also known as JNJ-7925476, is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling, and its inhibition has been proposed as a potential therapeutic strategy for the treatment of type 2 diabetes and obesity.
作用機序
PTP1B is a negative regulator of insulin signaling, and its inhibition by 3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol leads to increased insulin signaling and glucose uptake in adipocytes and skeletal muscle cells. 3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol binds to the catalytic site of PTP1B and inhibits its activity, leading to increased phosphorylation of insulin receptor substrate-1 (IRS-1) and activation of downstream signaling pathways.
Biochemical and Physiological Effects:
3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol has been shown to improve glucose tolerance and insulin sensitivity in preclinical models of type 2 diabetes and obesity. In addition, 3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol reduces body weight gain and adiposity in diet-induced obese mice. These effects are likely due to increased insulin signaling and glucose uptake in adipocytes and skeletal muscle cells.
実験室実験の利点と制限
3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol is a potent and selective inhibitor of PTP1B, and has been extensively studied in preclinical models of type 2 diabetes and obesity. However, 3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
将来の方向性
For research on 3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol could include clinical trials to evaluate its safety and efficacy in humans, as well as studies to investigate its potential as a therapeutic agent for the treatment of type 2 diabetes and obesity. In addition, further studies could be conducted to elucidate the molecular mechanisms underlying the effects of 3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol on insulin signaling and glucose uptake in adipocytes and skeletal muscle cells.
合成法
The synthesis of 3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol has been described in a patent application by Janssen Pharmaceutica. The synthesis involves the reaction of 3-hydroxybenzoic acid with 2,6-difluoro-α-bromoethylbenzene to form 3-(2,6-difluorophenethyl)phenol. This intermediate is then reacted with 1-piperidinylcarbonyl chloride to form 3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol.
科学的研究の応用
3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol has been extensively studied in preclinical models of type 2 diabetes and obesity. In vitro studies have shown that 3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol inhibits PTP1B activity in a dose-dependent manner, leading to increased insulin signaling and glucose uptake in adipocytes and skeletal muscle cells. In vivo studies in mice have shown that 3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol improves glucose tolerance and insulin sensitivity, and reduces body weight gain and adiposity in diet-induced obese mice.
特性
IUPAC Name |
[3-[2-(2,6-difluorophenyl)ethyl]piperidin-1-yl]-(3-hydroxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2NO2/c21-18-7-2-8-19(22)17(18)10-9-14-4-3-11-23(13-14)20(25)15-5-1-6-16(24)12-15/h1-2,5-8,12,14,24H,3-4,9-11,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APJWRSZXGMXRFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)O)CCC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。